molecular formula C10H10BrNO3 B1414574 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran CAS No. 2102174-81-0

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

Cat. No.: B1414574
CAS No.: 2102174-81-0
M. Wt: 272.09 g/mol
InChI Key: JKYRQJADWGQZRS-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a dihydrobenzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran using bromine or a brominating agent under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran include other brominated and nitro-substituted dihydrobenzofurans. For example:

Properties

IUPAC Name

6-bromo-2,2-dimethyl-5-nitro-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYRQJADWGQZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2O1)Br)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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